Opioid Receptor Binding Affinity and Functional Potency: Meta-Fluoro vs. Morphine and Fentanyl in the DPI-3290 Scaffold
The N-(3-fluorophenyl)-N-methylbenzamide terminus, when incorporated into the DPI-3290 chemotype, yields a mixed opioid agonist with Ki values of 0.18 ± 0.02 nM (δ), 0.46 ± 0.05 nM (μ), and 0.62 ± 0.09 nM (κ) in radioligand binding assays using rat brain and guinea pig cerebellum membranes at 25 °C [1]. In functional tissue assays (isolated mouse vas deferens), the corresponding IC50 values were 1.0 ± 0.3 nM (δ), 6.2 ± 2.0 nM (μ), and 25.0 ± 3.3 nM (κ). The compound was approximately 20,000-, 175.8-, and 1500-fold more efficacious than morphine at δ-, μ-, and κ-receptors, and 492-, 2.5-, and 35-fold more efficacious than fentanyl, respectively [1]. The ED50 for antinociception in rats was 0.05 ± 0.007 mg/kg i.v., with antinociception blocked by naloxone (0.5 mg/kg s.c.), confirming opioid receptor mediation [1]. Importantly, the meta-fluorine substitution was retained throughout the DPI-3290 lead optimization series, and SAR studies from the same program indicate that alteration of the N-phenyl substitution pattern profoundly modulates both receptor subtype selectivity and intrinsic efficacy [2].
| Evidence Dimension | Opioid receptor binding affinity (Ki) and functional tissue potency (IC50) for the DPI-3290 chemotype bearing the N-(3-fluorophenyl)-N-methylbenzamide terminus vs. clinical opioid standards |
|---|---|
| Target Compound Data | DPI-3290: Ki = 0.18 (δ), 0.46 (μ), 0.62 (κ) nM; IC50 = 1.0 (δ), 6.2 (μ), 25.0 (κ) nM; ED50 (rat antinociception) = 0.05 mg/kg i.v. |
| Comparator Or Baseline | Morphine: IC50 functional tissue potency at δ, μ, κ used as baseline for fold-difference calculation; Fentanyl: IC50 values used as comparator |
| Quantified Difference | vs. Morphine: ~20,000× (δ), 175.8× (μ), 1500× (κ) more efficacious; vs. Fentanyl: 492× (δ), 2.5× (μ), 35× (κ) more efficacious in vas deferens tissue assays |
| Conditions | Radioligand binding: rat brain and guinea pig cerebellum membranes, 25 °C; functional assays: isolated mouse vas deferens and guinea pig ileal strips; in vivo: rat tail-pinch antinociception model, i.v. administration |
Why This Matters
The quantified potency differential demonstrates that the meta-fluorophenyl N-methylbenzamide-containing scaffold achieves a mixed opioid receptor profile with δ-preferring efficacy that is pharmacologically distinct from both morphine and fentanyl, making it a relevant fragment for analgesic programs seeking reduced respiratory depression liability.
- [1] Gengo PJ, Pettit HO, O'Neill SJ, Su YF, McNutt R, Chang KJ. DPI-3290 [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity. J Pharmacol Exp Ther. 2003 Dec;307(3):1221-6. doi: 10.1124/jpet.103.054361. View Source
- [2] Gengo PJ, Pettit HO, O'Neill SJ, et al. DPI-3290 II. A mixed opioid agonist with potent antinociceptive activity and limited effects on respiratory function. J Pharmacol Exp Ther. 2003 Dec;307(3):1227-33. doi: 10.1124/jpet.103.054429. View Source
